An In-depth Technical Guide to 2-Chloro-6-nitroanisole (CAS: 80866-77-9)
An In-depth Technical Guide to 2-Chloro-6-nitroanisole (CAS: 80866-77-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-nitroanisole, with the Chemical Abstracts Service (CAS) number 80866-77-9, is a valuable and versatile chemical intermediate. Its unique substitution pattern on the benzene ring, featuring a chloro, a nitro, and a methoxy group, imparts specific reactivity that makes it a crucial building block in the synthesis of a wide range of organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and potential reactions, and its applications, particularly in the realm of pharmaceutical development.
Chemical and Physical Properties
2-Chloro-6-nitroanisole is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 80866-77-9 | [1] |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| IUPAC Name | 1-Chloro-2-methoxy-3-nitrobenzene | [1] |
| Synonyms | 2-Chloro-6-nitroanisole | [2] |
| Appearance | Colorless or yellowish crystal | [2] |
| Boiling Point | 276.7 °C | [1] |
| Melting Point | 70-72 °C | [2] |
| Flash Point | 121.1 °C | [1] |
| Density | 1.40 g/mL | [2] |
| Solubility | Insoluble in water; Soluble in most organic solvents. | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-Chloro-6-nitroanisole involves the nucleophilic aromatic substitution of a dichloronitrobenzene precursor.
Synthesis of 2-Chloro-6-nitroanisole from 2,3-Dichloronitrobenzene
Reaction Scheme:
Caption: Synthesis of 2-Chloro-6-nitroanisole.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-Chloro-6-nitroanisole is outlined below. This procedure is based on established methods for similar nucleophilic aromatic substitution reactions.
Materials:
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2,3-Dichloronitrobenzene
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Sodium methoxide (NaOMe)
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Methanol (CH₃OH)
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Water (H₂O)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloronitrobenzene in methanol.
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Addition of Reagent: While stirring, slowly add a solution of sodium methoxide in methanol to the flask.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 2-Chloro-6-nitroanisole.
Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-6-nitroanisole is primarily dictated by the interplay of its three substituents on the aromatic ring. The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, making the chloro group a good leaving group. The methoxy group, being an ortho, para-director, can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the ring is generally deactivated towards such reactions due to the presence of the nitro and chloro groups.
This versatile reactivity profile makes 2-Chloro-6-nitroanisole a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It serves as a scaffold for the introduction of various functional groups, enabling the construction of diverse molecular architectures for drug discovery programs.[1]
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Nucleophilic displacement of the chloride: This is the most common reaction, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular frameworks.
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Reduction of the nitro group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This is a key transformation in the synthesis of many pharmaceutical ingredients.
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Modification of the methoxy group: The methoxy group can be cleaved to a hydroxyl group, providing another site for functionalization.
The following diagram illustrates the general reactivity of 2-Chloro-6-nitroanisole:
Caption: Key reaction pathways of 2-Chloro-6-nitroanisole.
Safety Information
2-Chloro-6-nitroanisole should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is important to avoid contact with skin and eyes and to prevent inhalation of dust or vapors. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2]
Conclusion
2-Chloro-6-nitroanisole is a key chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity allows for the strategic introduction of molecular diversity, making it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and scientists in their work with this important molecule.
